molecular formula C26H22N2O4 B2657383 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851406-29-6

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No. B2657383
CAS RN: 851406-29-6
M. Wt: 426.472
InChI Key: PWFGHCHAZURDOS-UHFFFAOYSA-N
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Description

“N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound . It is part of the quinoline class of compounds, which are known for their pharmaceutical and biological activities .

Scientific Research Applications

Synthesis and Crystal Structure

One notable study reports on the regioselective synthesis and X-ray structure analysis of pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties. This research underscores the importance of precise chemical synthesis techniques in creating compounds with potential pharmacological relevance, providing foundational knowledge for further investigations into similar compounds (Watermeyer, Chibale, & Caira, 2009).

Pharmacological Potential

Research into the pharmacological potential of related quinoline and xanthene derivatives has led to discoveries in various therapeutic areas. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents indicates the broader antimicrobial potential of quinoline-based compounds. This suggests a potential avenue for the application of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide in antimicrobial therapies (Holla et al., 2006).

Another study on the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists demonstrates the diverse pharmacological targets that similar compounds can have. This research highlights the potential for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide to interact with specific receptor sites, potentially leading to new therapeutic applications (Mahesh et al., 2011).

Anticancer Research

In the realm of anticancer research, the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents provide valuable insights into the structure-activity relationships necessary for designing effective anticancer drugs. Such studies underscore the potential anticancer properties of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide, paving the way for its application in cancer treatment (Matiadis et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol to form the intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde", "2-(2-aminoethylamino)ethanol", "9H-xanthene-9-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde (1.0 g, 5.4 mmol) and 2-(2-aminoethylamino)ethanol (0.8 g, 7.2 mmol) in methanol (20 mL) and add sodium triacetoxyborohydride (1.5 g, 7.2 mmol) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform (50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate (1.0 g, 3.6 mmol) and 9H-xanthene-9-carboxylic acid (1.2 g, 4.3 mmol) in chloroform (50 mL) and add hydrochloric acid (1.0 mL, 12 M) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with chloroform (3 x 50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of chloroform and diethyl ether as the eluent to obtain the final product as a yellow solid." ] }

CAS RN

851406-29-6

Product Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Molecular Formula

C26H22N2O4

Molecular Weight

426.472

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C26H22N2O4/c1-31-18-11-10-16-14-17(25(29)28-21(16)15-18)12-13-27-26(30)24-19-6-2-4-8-22(19)32-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29)

InChI Key

PWFGHCHAZURDOS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

solubility

not available

Origin of Product

United States

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